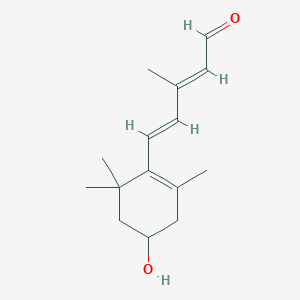

4-Hydroxy-beta-cyclocitral

説明

Structure

3D Structure

特性

分子式 |

C15H22O2 |

|---|---|

分子量 |

234.33 g/mol |

IUPAC名 |

(2E,4E)-5-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3-methylpenta-2,4-dienal |

InChI |

InChI=1S/C15H22O2/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-8,13,17H,9-10H2,1-4H3/b6-5+,11-7+ |

InChIキー |

YMYPOEDCYSNBAO-LCAICKDSSA-N |

異性体SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=O)/C |

正規SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=O)C |

製品の起源 |

United States |

Biosynthetic and Metabolic Pathways of 4 Hydroxy Beta Cyclocitral

Upstream Biosynthesis: Carotenoid Precursors

The journey to 4-hydroxy-beta-cyclocitral begins with the synthesis of carotenoids, a class of tetraterpenoid pigments found in photosynthetic organisms. nih.gov These precursors are essential building blocks, with their specific structure dictating the potential for subsequent enzymatic modifications that lead to the formation of various apocarotenoids, including this compound.

Zeaxanthin (B1683548) and β-Carotene as Primary Substrates

The principal precursors for the biosynthesis of this compound are the carotenoids zeaxanthin and β-carotene. nih.govimrpress.com β-carotene, a fundamental carotenoid, serves as a substrate for a variety of enzymatic cleavage reactions. wikipedia.orgnih.gov The hydroxylation of β-carotene at the 3 and 3' positions of its β-ionone rings, a reaction catalyzed by β-carotene hydroxylase, yields zeaxanthin. imrpress.commdpi.commdpi.com

Both β-carotene and zeaxanthin can be cleaved by specific enzymes to produce β-cyclocitral and 3-hydroxy-β-cyclocitral, respectively. encyclopedia.pubresearchgate.net Subsequent hydroxylation of β-cyclocitral at the C-4 position is a key step in forming this compound. google.com The presence and activity of the necessary enzymes within an organism determine which of these carotenoids serves as the primary substrate for this pathway.

Enzymatic Cleavage and Hydroxylation

The transformation of carotenoid precursors into this compound is orchestrated by a series of specific enzymatic reactions. These include the cleavage of the carotenoid backbone by carotenoid cleavage dioxygenases and the subsequent addition of a hydroxyl group by other enzyme systems.

Cytochrome P450 Enzymes in Hydroxylation of β-Cyclocitral to this compound

The conversion of β-cyclocitral to this compound is achieved through a hydroxylation reaction, a process often catalyzed by cytochrome P450 (CYP) enzymes. google.com These enzymes are a large and diverse group of monooxygenases that play critical roles in the metabolism of various compounds. nih.gov

Research has identified that specific cytochrome P450 enzymes can effectively hydroxylate β-cyclocitral. For instance, CYP102D1 from Streptomyces avermitilis has been shown to facilitate this conversion. google.com A patent has also disclosed a method for producing 4-hydroxy-β-cyclocitral in recombinant cells by utilizing a cytochrome P450, highlighting the potential for biotechnological production. google.com

The table below lists some cytochrome P450 enzymes that have been implicated in the hydroxylation of β-cyclocitral.

| Cytochrome P450 Enzyme | Organism |

| CYP105B1 | Streptomyces griseolus |

| CYP105A1 | Streptomyces griseolus |

| CYP109D1 | Sorangium cellulosum |

| CYP110E1 | Nostoc sp. strain PCC 7120 |

| P450RhF | Rhodococcus sp. NCI MB 9784 |

| CYP102D1 | Streptomyces avermitilis |

| P450cam | Pseudomonas putida |

| CYP101B1 | Novosphingobium aromaticivorans |

Microbial Enzymatic Systems for Hydroxylation

Microbial systems, particularly filamentous fungi, offer a powerful platform for the regioselective and stereoselective hydroxylation of various compounds, including derivatives of β-cyclocitral. nih.govdntb.gov.uaresearchgate.netmdpi.comnih.gov These microorganisms possess enzymatic machinery capable of introducing hydroxyl groups at specific positions on a molecule's carbon skeleton.

Studies have demonstrated the successful microbial hydroxylation of β-cyclocitral-derived lactones. For example, Fusarium culmorum AM10 has been shown to introduce a hydroxyl group at the C-4 position of a tetramethyl-substituted bicyclic γ-lactone derived from β-cyclocitral. nih.govdntb.gov.uamdpi.com This highlights the potential of microbial biocatalysts to perform specific hydroxylation steps in the synthesis of this compound and related compounds.

The following table details the microbial strains and their observed regioselectivity in the hydroxylation of β-cyclocitral derivatives.

| Microbial Strain | Substrate | Position of Hydroxylation |

| Fusarium culmorum AM10 | Tetramethyl-substituted bicyclic γ-lactone | C-3 and C-4 |

| Armillaria mellea AM296 | Tetramethyl-substituted bicyclic γ-lactone | C-3 and C-5 |

| Trametes versicolor AM536 | Tetramethyl-substituted bicyclic γ-lactone | C-3, C-4, and C-5 |

| Absidia cylindrospora AM336 | δ-iodo- and δ-bromo-γ-lactones | C-5 |

| Mortierella isabellina AM212 | δ-iodo- and δ-bromo-γ-lactones, chlorolactone | C-5 (iodo- and bromo-), C-3 (chloro-) |

| Mortierella vinaceae AM149 | δ-iodo- and δ-bromo-γ-lactones, chlorolactone | C-5 (iodo- and bromo-), C-3 (chloro-) |

Non-Enzymatic Pathways

The non-enzymatic formation of apocarotenoids, including the precursor to 4-hydroxy-β-cyclocitral, is predominantly driven by the interaction of carotenoids with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). pnas.orgresearchgate.netoup.com In photosynthetic organisms, exposure to excess light energy that surpasses the capacity of the photosynthetic apparatus leads to the generation of ¹O₂ from triplet-excited chlorophyll (B73375) molecules. pnas.orgnih.gov Carotenoids, such as β-carotene, serve as primary quenchers of ¹O₂, a function they can perform through physical dissipation of energy or through chemical reaction, which involves the oxidation of the carotenoid molecule itself. oup.com

The chemical quenching or direct oxidation of β-carotene by ¹O₂ is a non-enzymatic process that results in the cleavage of the polyene chain, yielding a variety of smaller, often volatile, compounds. pnas.orgoup.comresearchgate.net This oxidative breakdown is not entirely random; specific double bonds are susceptible to attack. The cleavage of the C7-C8 double bond of β-carotene by ¹O₂ is a key non-enzymatic pathway that generates β-cyclocitral. researchgate.netmdpi.com This process occurs rapidly under conditions of photooxidative stress. oup.com Studies have demonstrated the accumulation of β-cyclocitral and other volatile derivatives when β-carotene is oxidized by ¹O₂ both in vitro and in vivo in plants under high-light stress. pnas.orgresearchgate.net

While β-cyclocitral is formed non-enzymatically from β-carotene, the direct precursor to picrocrocin (B1677794), 4-hydroxy-β-cyclocitral (also known as HTCC or 3-OH-β-cyclocitral), is primarily described as being formed via the enzymatic cleavage of zeaxanthin (a dihydroxylated carotenoid) by a carotenoid cleavage dioxygenase (CCD) enzyme, specifically CCD2. nscpolteksby.ac.idresearchgate.netnih.govencyclopedia.pub However, some literature suggests that HTCC can be obtained by chemical hydrolysis, implying a potential non-enzymatic route, though this is less characterized than the well-established ROS-mediated formation of its non-hydroxylated counterpart, β-cyclocitral. encyclopedia.pub The oxidation of β-carotene by ROS leads to a range of apocarotenoids, as detailed in the table below.

**Table 1: Products Generated from the Non-Enzymatic Oxidation of β-Carotene by Singlet Oxygen (¹O₂) **

| Product Name | Description | Key References |

|---|---|---|

| β-Cyclocitral | A volatile C₁₀ apocarotenoid resulting from the oxidative cleavage at the C7-C8 position. It acts as a stress signal in plants. | pnas.orgresearchgate.netoup.com |

| β-Ionone | A volatile C₁₃ apocarotenoid formed by cleavage at the C9-C10 position. | pnas.orgresearchgate.net |

| Dihydroactinidiolide | A C₁₁ apocarotenoid lactone also generated from β-carotene oxidation. | pnas.orgresearchgate.net |

| β-Carotene-5,8-endoperoxide | Considered a primary and abundant intermediate product during the photosensitized oxidation of β-carotene by ¹O₂. | oup.commdpi.com |

Downstream Metabolic Transformations of this compound

4-Hydroxy-β-cyclocitral is a key intermediate in the biosynthesis of two of the most characteristic compounds of saffron: picrocrocin and safranal. nscpolteksby.ac.idnih.gov Picrocrocin, a monoterpene glycoside, is responsible for the bitter taste of saffron. nscpolteksby.ac.idencyclopedia.pub It is formed through the glycosylation of the hydroxyl group of 4-hydroxy-β-cyclocitral. encyclopedia.pub This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) enzyme. nscpolteksby.ac.idresearchgate.net In Crocus sativus, the enzyme UGT709G1 has been identified as responsible for this conversion, attaching a glucose molecule to 4-hydroxy-β-cyclocitral to form picrocrocin. researchgate.netsciepublish.com

Picrocrocin itself is a precursor to safranal, the primary volatile compound responsible for the characteristic aroma of saffron. nscpolteksby.ac.idencyclopedia.pub Safranal is not typically present in significant amounts in fresh saffron stigmas but is formed during the drying and storage process. encyclopedia.pub Its formation occurs via the hydrolysis of picrocrocin, which removes the glucose moiety. nscpolteksby.ac.id This transformation can be catalyzed by the enzyme β-glucosidase and is also promoted by heat treatment during the post-harvest drying of the stigmas. nih.govencyclopedia.pub

Table 2: Metabolic Pathway from 4-Hydroxy-β-cyclocitral to Safranal

| Precursor | Product | Transformation | Key Enzyme(s) / Conditions | Key References |

|---|---|---|---|---|

| 4-Hydroxy-β-cyclocitral | Picrocrocin | Glycosylation | UDP-glucosyltransferase (UGT709G1) | nscpolteksby.ac.idresearchgate.netsciepublish.com |

| Picrocrocin | Safranal | Hydrolysis (Deglycosylation) | β-glucosidase, Heat | nscpolteksby.ac.idnih.govencyclopedia.pub |

Beyond its role as a precursor to picrocrocin, the β-cyclocitral skeleton can undergo other metabolic transformations, including further hydroxylations at different positions of its cyclohexane (B81311) ring. Research utilizing microbial biotransformation has demonstrated the potential for creating a variety of hydroxylated derivatives. Filamentous fungi have been shown to be effective biocatalysts for introducing hydroxyl groups onto the β-cyclocitral-derived lactone structure at unactivated carbon atoms. nih.gov

Studies involving the biotransformation of a tetramethyl-substituted bicyclic γ-lactone derived from β-cyclocitral by various fungal strains, such as Fusarium culmorum, Armillaria mellea, and Trametes versicolor, resulted in the formation of several hydroxylated metabolites. nih.gov These hydroxylation processes were found to be both regio- and stereoselective. Notably, these microbial systems were capable of introducing a hydroxyl group at each of the secondary carbon atoms of the cyclohexane ring (C-3, C-4, and C-5), producing novel derivatives. nih.gov For example, the transformation of δ-halo-γ-lactones derived from β-cyclocitral using fungi like Mortierella isabellina yielded hydroxylactones with the hydroxy group introduced at either the C-3 or C-5 position, depending on the specific substrate and fungal strain used. researchgate.net

Table 3: Examples of Hydroxylated Derivatives from β-Cyclocitral-related Structures via Microbial Biotransformation

| Substrate | Biocatalyst (Fungus) | Position of Hydroxylation | Product Description | Key References |

|---|---|---|---|---|

| Tetramethyl-substituted bicyclic γ-lactone | Fusarium culmorum AM10 | C-3, C-4 | (3S,4R)-3-hydroxy- and (3S,4S)-4-hydroxy- lactones | nih.gov |

| Tetramethyl-substituted bicyclic γ-lactone | Armillaria mellea AM296 | C-3, C-4 | (3R,4R)-3-hydroxy- and (3S,4S)-4-hydroxy- lactones | nih.gov |

| Tetramethyl-substituted bicyclic γ-lactone | Trametes versicolor AM536 | C-3, C-4, C-5 | (3R,4R)-3-hydroxy-, (3S,4S)-4-hydroxy-, and (3S,5R)-5-hydroxy- lactones | nih.gov |

| δ-Chloro-γ-lactone | Mortierella isabellina AM212 | C-3 | 3-Hydroxy-δ-chloro-γ-lactone | researchgate.net |

| δ-Iodo-γ-lactone | Absidia cylindrospora AM336 | C-5 | 5-Hydroxy-δ-iodo-γ-lactone | researchgate.net |

Biological Roles and Physiological Functions of 4 Hydroxy Beta Cyclocitral

In Plant Systems

Current scientific literature primarily points to the origin of hydroxy-β-cyclocitral from the enzymatic breakdown of xanthophylls, a type of carotenoid. Specifically, the enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2) is known to cleave zeaxanthin (B1683548) to produce 3-hydroxy-β-cyclocitral. oup.com Another enzyme, a CCD4b1 isoform, has also been shown to form 3-hydroxy-β-cyclocitral from the cleavage of lutein. encyclopedia.pub In the context of saffron, 3-hydroxy-β-cyclocitral is recognized as a precursor to safranal, a key aromatic compound. oup.com

Stress Acclimation and Tolerance Mechanisms

While its parent compound, β-cyclocitral, is well-documented as a key signaling molecule in plant stress responses, direct evidence for the specific functions of 4-hydroxy-beta-cyclocitral in stress acclimation is not extensively covered in current research.

There is limited direct research detailing the role of this compound in mediating the response to photooxidative stress. One study that investigated the accumulation of β-carotene oxidation products in Arabidopsis leaves under high light stress did not detect 3-hydroxy-β-cyclocitral. pnas.org In contrast, a study on the in situ oxidative cleavage of zeaxanthin in soybean oil identified 3-hydroxy-β-cyclocitral as one of the volatile products. nih.govacs.org

Specific studies detailing the role of this compound in drought tolerance are not currently available. Research in this area has predominantly focused on β-cyclocitral and its derivative, β-cyclocitric acid.

The direct involvement of this compound in mitigating the effects of salt stress in plants has not been a focus of published research to date. The role of the related compound, β-cyclocitral, in enhancing root growth under salt stress has been documented. frontiersin.orgnih.gov

Regulation of Plant Development

The influence of this compound on plant development is an area requiring more specific investigation.

Currently, there is a lack of direct scientific evidence specifically linking this compound to the regulation of root growth and branching. The positive effects on root development have been largely attributed to β-cyclocitral. frontiersin.orgnih.gov A related compound, 3-hydroxy-β-ionone, has been suggested to play a role in the light-induced inhibition of hypocotyl growth in bean seedlings, indicating that hydroxylated apocarotenoids can have regulatory functions in plant development. oup.com

Signaling Pathways and Gene Regulation

Beta-cyclocitral (B22417) (βCC) has been identified as a significant bioactive compound that regulates gene expression through multiple signaling pathways, particularly in response to environmental stress, leading to plant acclimation and tolerance researchgate.netnih.govresearchgate.net. It functions as a stress signal that accumulates under adverse conditions like high light or drought researchgate.netnih.gov. The signaling cascade initiated by βCC involves communication from the chloroplast to the nucleus, resulting in a comprehensive reprogramming of gene expression to mount a protective response nih.govnih.gov.

Retrograde signaling is the communication from organelles like chloroplasts and mitochondria to the nucleus, which in turn modulates nuclear gene expression to coordinate cellular activities frontiersin.org. Beta-cyclocitral is a key metabolite involved in retrograde signaling, acting as a chemical messenger that conveys information about the physiological state of the chloroplast, particularly under conditions of photooxidative stress frontiersin.orgoup.com.

Produced within the chloroplasts through the oxidation of β-carotene by singlet oxygen (¹O₂), a reactive oxygen species generated during photosynthesis, βCC is a volatile compound that can diffuse into the cytosol to reach the nucleus frontiersin.org. Its accumulation triggers a protective retrograde response that helps mitigate the damaging effects of stress by lowering the levels of toxic peroxides and carbonyls nih.govresearchgate.net. This pathway allows the plant to respond to stress originating in the chloroplasts by adjusting its nuclear gene expression accordingly frontiersin.org.

Upon reaching the nucleus, β-cyclocitral modulates the transcription of a specific set of nuclear genes. DNA microarray analyses have shown that exposure to βCC induces significant changes in the plant transcriptome pnas.org. It specifically up-regulates genes that are responsive to singlet oxygen (¹O₂), but not those responsive to other reactive oxygen species like hydrogen peroxide (H₂O₂) frontiersin.org.

This targeted gene induction leads to acclimation to photooxidative stress frontiersin.org. The regulated genes are often involved in detoxification and defense mechanisms. For instance, βCC treatment induces the expression of genes encoding enzymes like cytochrome P450s, aldehyde dehydrogenases, and reductases, which are part of the xenobiotic detoxification response that helps neutralize toxic compounds generated during stress nih.gov. This reprogramming of the transcriptome is a crucial element of the plant's ability to tolerate high light and other oxidative stressors nih.govfrontiersin.org.

The regulation of gene expression by β-cyclocitral is mediated by several key transcription factors that act as switches in the signaling cascade.

MBS1 (METHYLENE BLUE SENSITIVITY 1): This zinc finger protein is a critical component of the ¹O₂ signaling pathway and is required for plant acclimation to photooxidative stress. MBS1 acts downstream of β-cyclocitral to regulate the expression of stress-responsive genes semanticscholar.orgcas.cz.

SCL14 (SCARECROW-LIKE 14): A member of the GRAS family of transcription factors, SCL14 is central to the β-cyclocitral-induced detoxification response. Plants lacking SCL14 are unable to mount the protective response and are more sensitive to excessive light stress nih.govresearchgate.net.

ANACs (NAC Transcription Factors): Several NAC domain-containing transcription factors, including ANAC002, ANAC032, ANAC081, and ANAC102, are induced by β-cyclocitral. These transcription factors are involved in the SCL14-dependent response to xenobiotics nih.gov. ANAC102, in particular, is strongly induced by βCC and plays a role downstream of SCL14 in mediating the retrograde signal for stress tolerance nih.govresearchgate.net.

Table 1: Key Transcription Factors in β-Cyclocitral Signaling

| Transcription Factor | Family | Role in β-Cyclocitral Pathway | Key Findings | Source |

|---|---|---|---|---|

| MBS1 | Zinc Finger | Mediates responses to singlet oxygen downstream of β-cyclocitral. | Required for acclimation to photooxidative stress. | semanticscholar.orgcas.cz |

| SCL14 | GRAS | Regulates the xenobiotic detoxification response induced by β-cyclocitral. | Essential for β-cyclocitral-induced resistance to excessive light. | nih.govresearchgate.net |

| ANAC102 | NAC | Acts downstream of SCL14 to mediate stress tolerance. | Strongly induced by β-cyclocitral treatment. | nih.govresearchgate.net |

| Other ANACs | NAC | Participate in the SCL14-dependent detoxification response. | ANAC002, ANAC032, and ANAC081 are also induced by β-cyclocitral. | nih.gov |

The signaling network of β-cyclocitral is not isolated; it intersects with several major phytohormone pathways, indicating a complex regulatory web.

Jasmonic Acid (JA): There is a close relationship between β-cyclocitral and JA signaling. In rice, JA can induce the accumulation of β-cyclocitral, which in turn triggers a defense response researchgate.net. In tomato, β-cyclocitral treatment upregulates JA-dependent transcription factors without directly increasing JA levels researchgate.netmdpi.com. A strong induction of certain defense genes requires both β-cyclocitral and JA signaling pathways to be active mdpi.com.

Salicylic Acid (SA): β-cyclocitral signaling also interacts with the SA pathway. Under excessive light stress, β-cyclocitral treatment can induce the accumulation of SA mdpi.com. This SA production is crucial for the β-cyclocitral-induced tolerance to photooxidative stress, as it helps trigger the expression of detoxification genes cas.czmdpi.com.

Auxin and Brassinosteroids (BRs): β-cyclocitral has been shown to interact with auxin and brassinosteroid signaling pathways, which can lead to effects on cell enlargement and root growth nih.govfrontiersin.org. However, its role as a root growth regulator appears to be independent of these hormone pathways in certain contexts frontiersin.org.

Defense Responses

Beta-cyclocitral is an important signal in plant defense, particularly in response to herbivory pnas.orgmpg.de. When plants are damaged by insects, the production of reactive oxygen species increases, leading to the oxidation of β-carotene and the formation of β-cyclocitral. This compound then acts as a signal that simultaneously enhances plant resistance to herbivores and down-regulates metabolic pathways associated with growth, such as the MEP pathway pnas.orgmpg.de.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids, is responsible for synthesizing isoprenoid precursors essential for photosynthesis and growth pnas.orgnih.gov. Herbivore damage triggers a signaling cascade that down-regulates this pathway, and β-cyclocitral is a key mediator of this response pnas.orgmpg.de.

Beta-cyclocitral inhibits the MEP pathway primarily by targeting its first and rate-controlling enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) pnas.orgmpg.de. The inhibition occurs through a dual mechanism:

Transcriptional Repression: β-cyclocitral treatment leads to a decrease in the transcript levels of the DXS gene, reducing the amount of enzyme being produced pnas.orgmpg.de.

Direct Enzyme Inhibition: β-cyclocitral can directly inhibit the activity of the DXS enzyme pnas.orgnih.gov. Molecular modeling suggests it may act as a competitive inhibitor, blocking the enzyme's catalytic site mpg.de.

This targeted suppression of the MEP pathway helps the plant redirect resources from growth towards defense in response to herbivore attack pnas.org.

Table 2: Effect of β-Cyclocitral on the MEP Pathway

| Target | Effect of β-Cyclocitral | Mechanism | Consequence | Source |

|---|---|---|---|---|

| MEP Pathway Flux | Suppression | Inhibition of the rate-limiting enzyme, DXS. | Down-regulation of a key growth-related metabolic pathway. | pnas.orgmpg.de |

| DXS Gene | Decreased Transcription | Repression of gene expression. | Reduced synthesis of the DXS enzyme. | pnas.orgmpg.de |

| DXS Enzyme | Direct Inhibition | Competitive inhibition of enzyme activity. | Decreased flux of precursors into the MEP pathway. | pnas.orgmpg.denih.gov |

Contribution to Plant Resistance Against Herbivores

Recent studies have highlighted the role of β-cyclocitral, a volatile apocarotenoid derived from β-carotene, in enhancing plant defense mechanisms against herbivores. pnas.org When plants are subjected to herbivory, the methylerythritol-4-phosphate (MEP) pathway, which is crucial for the biosynthesis of essential photosynthetic metabolites, is down-regulated. pnas.org This down-regulation is triggered by β-cyclocitral, which acts as an herbivore-induced signal. pnas.org

The process begins with herbivory leading to a decrease in photosynthesis and a subsequent increase in reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). pnas.org This ¹O₂ then oxidizes β-carotene, resulting in the production of β-cyclocitral. pnas.org In turn, β-cyclocitral inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the enzyme that controls the rate-limiting step of the MEP pathway. pnas.org The consequent reduction in the MEP pathway's flux is associated with an enhanced defense capacity of the plant against chewing herbivores. pnas.org

Exogenous application of β-cyclocitral has been shown to increase resistance against herbivores in both tomato and Arabidopsis plants. mdpi.com This suggests that β-cyclocitral is a key signaling molecule that helps plants to balance growth and defense by reallocating resources from primary metabolism to defense responses when under attack. mdpi.com

| Plant Species | Herbivore | Effect of β-cyclocitral | Research Finding |

| Arabidopsis thaliana | Chewing herbivores | Increased defense capacity | β-cyclocitral, induced by herbivory, inhibits the MEP pathway, leading to enhanced resistance. pnas.org |

| Tomato (Solanum lycopersicum) | Insect herbivores | Developed resistance | Exogenous application of β-cyclocitral primed the plants against herbivory. mdpi.com |

Role in Reactive Carbonyl Species (RCS) Detoxification

Under conditions of environmental stress, such as excessive light, plants produce reactive oxygen species (ROS) that lead to lipid peroxidation and the formation of toxic reactive carbonyl species (RCS). mdpi.comnih.gov These RCS, including aldehydes and ketones, can cause significant cellular damage and, at high concentrations, trigger programmed cell death. nih.govresearchgate.net β-cyclocitral plays a crucial role in mitigating these damaging effects by activating a detoxification response. mdpi.comnih.gov

β-cyclocitral, itself a product of β-carotene oxidation by ROS, initiates a retrograde signaling pathway from the chloroplast to the nucleus. nih.govannualreviews.org This signaling leads to the induction of genes encoding detoxification enzymes such as aldehyde dehydrogenases (ALDH), aldo-keto reductases (AKR), and aldehyde reductases (AER). nih.gov These enzymes are capable of converting toxic RCS into less reactive forms like carboxylic acids or alcohols. nih.gov

A key regulator in this pathway is the transcription factor SCARECROW-LIKE 14 (SCL14). β-cyclocitral activates SCL14, which in turn promotes the expression of detoxification genes. nih.gov Overexpression of SCL14 has been shown to confer increased resistance to photooxidative stress. nih.gov The detoxification pathway induced by β-cyclocitral effectively reduces the accumulation of harmful compounds, thereby enhancing the plant's resilience to stress. nih.govnih.gov For instance, pretreatment with β-cyclocitral has been demonstrated to cancel the damaging effects of the highly reactive RCS, 4-hydroxynonenal (B163490) (HNE). nih.gov

| Stress Condition | Key Molecule | Mechanism of Action | Outcome |

| Excessive Light | β-cyclocitral | Activates SCL14-mediated detoxification pathway. nih.gov | Enhanced resistance to photooxidative stress. nih.gov |

| Photooxidative Stress | 4-hydroxynonenal (HNE) | β-cyclocitral boosts the SCL14 detoxification pathway. nih.gov | Cancellation of HNE-induced damage. nih.gov |

| Oxidative Stress | Reactive Carbonyl Species (RCS) | Induction of detoxification enzymes (AER, AKR, ALDH). nih.gov | Elimination of toxic RCS and prevention of cell death. nih.gov |

In Microbial Systems

Inter-Species Communication and Allelochemical Activity

In microbial communities, particularly in aquatic environments, β-cyclocitral functions as a significant signaling molecule and allelochemical. researchgate.net It is produced by certain microorganisms, such as cyanobacteria, and plays a role in intra- and inter-species communication. researchgate.netmdpi.com As a volatile organic compound (VOC), β-cyclocitral can be released into the environment, influencing the behavior and growth of other organisms. researchgate.net

The production of β-cyclocitral by cyanobacteria like Microcystis is often associated with bloom formation in eutrophic waters. researchgate.netresearchgate.net This compound has been shown to possess allelopathic properties, meaning it can inhibit the growth of competing microalgae. researchgate.net The release of β-cyclocitral and other VOCs can create a chemical environment that favors the dominance of the producing species. researchgate.net Furthermore, there is evidence that some mosses also release volatile compounds, including potentially β-cyclocitral, for interspecies communication. mdpi.com The production of β-cyclocitral is not limited to a few species; it has been identified in a range of organisms including microalgae, lichens, fungi, and animals, highlighting its widespread role in biological interactions. researchgate.net

Repellent Activity Against Grazers and Inhibition of Competing Microalgae

One of the well-documented roles of β-cyclocitral in microbial systems is its function as a defense mechanism against grazers. mdpi.comnih.gov In cyanobacteria such as Microcystis, β-cyclocitral is not readily present in healthy cells but is rapidly produced upon cell rupture, for instance, by grazers. nih.gov This rapid production is catalyzed by a specific carotene oxygenase that cleaves β-carotene. researchgate.net

The released β-cyclocitral acts as a powerful repellent to grazers like Daphnia. mdpi.comnih.gov Studies have shown that exposure to β-cyclocitral induces a marked increase in the swimming velocity of Daphnia, an escape response. nih.gov This chemical signal indicates that the cyanobacteria are of poor food quality, thus deterring predation. mdpi.comresearchgate.net

In addition to its role as a grazer repellent, β-cyclocitral exhibits inhibitory effects on competing microalgae. researchgate.net During cyanobacterial blooms, the release of large amounts of β-cyclocitral and its oxidation product, β-cyclocitric acid, can lead to the inhibition and even death of other algae and aquatic plants. nih.gov For example, the addition of rotifers to cultures of Microchloropsis salina resulted in the generation of β-cyclocitral, which was linked to carotenoid degradation as the algae were consumed. escholarship.org This allelopathic activity helps the cyanobacteria to outcompete other photosynthetic organisms for resources. researchgate.net

| Organism | Effect of β-cyclocitral | Mechanism | Reference |

| Daphnia (Grazer) | Repellent, increased swimming velocity | Acts as a defense signal indicating poor food quality. nih.gov | Jüttner et al., 2010 |

| Competing Microalgae | Growth inhibition | Allelopathic agent released during cyanobacterial blooms. researchgate.net | Havaux, 2020 |

| Microchloropsis salina (when grazed by rotifers) | Production of β-cyclocitral | Degradation of carotenoids upon cell disruption by grazers. escholarship.org | Fair et al., 2021 |

Advanced Synthetic Strategies and Biotechnological Production of 4 Hydroxy Beta Cyclocitral

Chemical Synthesis Approaches

Chemical synthesis provides a foundational platform for producing 4-Hydroxy-beta-cyclocitral and its derivatives. These methods often leverage readily available precursors and allow for controlled reaction conditions to guide the formation of the desired product.

The primary chemical route to this compound often begins with its parent compound, β-cyclocitral. β-cyclocitral itself can be synthesized through various methods, including the cyclization of citral. The derivatization of β-cyclocitral into its hydroxylated form is a key step. This compound serves as a valuable intermediate in the synthesis of more complex molecules, such as rac-all-trans 3-Hydroxy Retinal.

The synthesis process can involve multiple steps starting from β-cyclocitral. For example, derivatives of β-cyclocitral, such as lactones, can be synthesized by first reducing β-cyclocitral to its corresponding alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then undergo further reactions to create various functionalized derivatives. While direct chemical hydroxylation of the β-cyclocitral ring at the C-4 position can be challenging to achieve with high selectivity, the compound's role as a synthetic intermediate underscores the importance of derivatization strategies.

Achieving specific regio- and enantioselectivity is a significant challenge in the chemical synthesis of complex molecules like this compound. Regioselective synthesis aims to introduce a functional group, such as a hydroxyl group, at a specific position on the molecule. Enantioselective synthesis is crucial for producing a single, desired stereoisomer, which is often vital for biological activity.

While specific methodologies for the direct enantioselective chemical synthesis of this compound are not extensively detailed in the provided research, general principles in asymmetric synthesis are applicable. The use of chiral catalysts, such as chiral N,N'-dioxide-scandium(III) complexes, has proven effective in the enantioselective synthesis of other hydroxylated cyclic compounds, providing a potential framework for application to cyclocitral derivatives. Such catalytic systems can facilitate ring-opening and cycloaddition reactions to produce hydroxylated structures with high diastereoselectivities and enantioselectivities. The development of methodologies that control regiochemistry is also critical, often achieved by varying reaction conditions and the structure of the substrate to direct the reaction to the desired atomic position.

Biocatalytic and Recombinant Production

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing complex chiral molecules. This approach utilizes whole microbial cells or isolated enzymes to perform highly specific chemical transformations, often with remarkable regio- and stereoselectivity under mild conditions.

Microbial biotransformation is a highly effective method for introducing hydroxyl groups onto the carbon skeleton of β-cyclocitral and its derivatives. This process leverages the enzymatic machinery of microorganisms to catalyze hydroxylation at specific, often unactivated, carbon atoms—a task that is difficult to accomplish through conventional chemical methods.

Searching for new anticancer compounds, researchers have successfully prepared novel β-cyclocitral-derived hydroxyl-γ-lactones through the microbial hydroxylation of a tetramethyl-substituted bicyclic γ-lactone. These biotransformation processes are noted for being not only regioselective but also stereoselective.

Filamentous fungi are particularly adept biocatalysts for the hydroxylation of terpenoids. In screening tests involving numerous fungal and yeast strains, several have been identified as highly effective for modifying β-cyclocitral derivatives.

Among the most effective biocatalysts are strains such as Absidia cylindrospora, Mortierella isabellina, Mortierella vinaceae, Fusarium culmorum, Armillaria mellea, and Trametes versicolor. These microorganisms possess enzymatic systems, likely involving cytochrome P450 monooxygenases, capable of incorporating a hydroxy function into the substrate's structure with high precision.

A key advantage of using fungal biocatalysts is their high degree of regio- and stereoselectivity. During the biotransformation of β-cyclocitral-derived lactones, hydroxylation has been observed at different positions on the cyclohexane (B81311) ring, including C-3, C-4, and C-5.

The specific fungal strain used often determines the position of hydroxylation. For instance, in the transformation of a β-cyclocitral-derived tetramethyl-γ-lactone, Fusarium culmorum introduced hydroxyl groups at C-3 and C-4, Armillaria mellea at C-3 and C-5, and Trametes versicolor produced a mixture of C-3, C-4, and C-5 hydroxylactones. Furthermore, these transformations yield products that are enantiomerically enriched, with some processes resulting in enantiomerically pure compounds (ee = 100%). Mortierella isabellina, in particular, has demonstrated the highest enantioselectivity in the hydroxylation of certain β-cyclocitral-derived halolactones.

Interactive Data Table: Fungal Biotransformation of β-Cyclocitral Derivatives

| Fungal Strain | Substrate | Hydroxylation Position(s) | Isolated Yield | Enantiomeric Excess (ee) |

| Trametes versicolor AM536 | Tetramethyl-γ-lactone | C-3 | 15% | - |

| Trametes versicolor AM536 | Tetramethyl-γ-lactone | C-4 | 4% | - |

| Trametes versicolor AM536 | Tetramethyl-γ-lactone | C-5 | 5% | - |

| Fusarium culmorum AM10 | Tetramethyl-γ-lactone | C-3, C-4 | - | 17-99% |

| Armillaria mellea AM296 | Tetramethyl-γ-lactone | C-3, C-5 | - | 17-99% |

| Mortierella isabellina AM212 | δ-chloro-γ-lactone | C-3 | - | High (up to 100%) |

| Absidia cylindrospora AM336 | δ-iodo- and δ-bromo-γ-lactones | C-5 | - | Enriched (ee=50%) or Pure (ee=100%) |

| Mortierella vinaceae AM149 | δ-iodo- and δ-bromo-γ-lactones | C-5 | - | Enriched (ee=50%) or Pure (ee=100%) |

This table summarizes findings from studies on the microbial hydroxylation of various lactone derivatives of β-cyclocitral. The specific yields and enantiomeric excess can vary based on the substrate and reaction conditions.

Metabolic Engineering of Heterologous Hosts for Production

The selection of a microbial chassis is critical for the efficient production of target compounds. Yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, along with the bacterium Escherichia coli, have been extensively engineered for carotenoid production and serve as promising platforms for this compound synthesis.

Yeast systems, particularly S. cerevisiae and the oleaginous yeast Y. lipolytica, are well-suited for producing carotenoids and their derivatives. oup.comspringernature.com Their eukaryotic nature supports the proper folding and function of plant-derived enzymes, such as carotenoid cleavage dioxygenases (CCDs).

A primary strategy in yeast is to enhance the metabolic flux towards the native mevalonate (B85504) (MVA) pathway, which provides the IPP and DMAPP precursors. This is often achieved by overexpressing key regulatory enzymes, such as a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting step in the pathway. nih.gov

For the production of zeaxanthin (B1683548), a heterologous carotenoid biosynthesis pathway is introduced. This typically involves expressing:

crtE (GGPP synthase), crtYB (phytoene synthase/lycopene cyclase), and crtI (phytoene desaturase) from carotenogenic organisms like the yeast Xanthophyllomyces dendrorhous to produce β-carotene. frontiersin.org

crtZ (β-carotene hydroxylase) from bacteria such as Pantoea ananatis to convert β-carotene to zeaxanthin. nih.govmdpi.comelsevierpure.comnih.gov The selection of the CrtZ enzyme is crucial, as its activity can be a rate-limiting step. mdpi.comnih.gov

Once a high-zeaxanthin-producing yeast strain is established, the final step is the introduction of a specific cleavage enzyme. The zeaxanthin cleavage dioxygenase (ZCD, also known as CCD2) from saffron (Crocus sativus) is a prime candidate, as it specifically cleaves zeaxanthin at the 7,8 and 7',8' positions to yield 3-hydroxy-β-cyclocitral and crocetin (B7823005) dialdehyde. nih.govnih.govacademicjournals.orgijpbms.com Studies on related CCDs, such as VvCCD1 and VvCCD4b from Vitis vinifera, have shown successful expression in S. cerevisiae for the cleavage of β-carotene, demonstrating the feasibility of this approach. nih.gov

Table 1: Key Enzymes for this compound Production in Yeast

| Enzyme | Gene | Function | Potential Source Organism(s) |

|---|---|---|---|

| GGPP Synthase | crtE | Converts FPP to GGPP | Xanthophyllomyces dendrorhous |

| Phytoene Synthase / Lycopene Cyclase | crtYB | Converts GGPP to Phytoene and Lycopene to β-carotene | Xanthophyllomyces dendrorhous |

| Phytoene Desaturase | crtI | Converts Phytoene to Lycopene | Xanthophyllomyces dendrorhous |

| β-Carotene Hydroxylase | crtZ | Converts β-carotene to Zeaxanthin | Pantoea ananatis, Brevundimonas vesicularis |

Bacterial (e.g.,E. coli) Systems

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth and the availability of extensive genetic tools. nih.gov For carotenoid production, the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the source of IPP and DMAPP precursors. mdpi.com Strategies to enhance precursor supply often involve redirecting carbon flux away from competing pathways or alleviating bottlenecks within the MEP pathway itself. nih.gov

The construction of the this compound pathway in E. coli follows the same logic as in yeast:

β-Carotene Production: Introduce the carotenogenic genes crtE, crtB (phytoene synthase), crtI, and crtY (lycopene cyclase), often from bacteria like Pantoea agglomerans or Pantoea ananatis. oup.com

Zeaxanthin Production: Express a β-carotene hydroxylase (crtZ). The crtZ from Pantoea ananatis has been shown to have high activity in E. coli. oup.comoup.com Engineered strains have been reported to produce high levels of zeaxanthin, with one reaching 11.95 mg/g dry cell weight. nih.govoup.com

Cleavage Reaction: Express a zeaxanthin-cleaving enzyme, such as Crocus sativus ZCD. The heterologous expression of various plant and mammalian CCDs in E. coli has been successfully demonstrated, indicating the viability of this final step. nih.govnih.govloewenlabs.camaxapress.com

Table 2: Key Enzymes for this compound Production in E. coli

| Enzyme | Gene | Function | Potential Source Organism(s) |

|---|---|---|---|

| GGPP Synthase | crtE | Converts FPP to GGPP | Pantoea agglomerans |

| Phytoene Synthase | crtB | Converts GGPP to Phytoene | Pantoea agglomerans |

| Phytoene Desaturase | crtI | Converts Phytoene to Lycopene | Pantoea agglomerans |

| Lycopene Cyclase | crtY | Converts Lycopene to β-carotene | Pantoea agglomerans |

| β-Carotene Hydroxylase | crtZ | Converts β-carotene to Zeaxanthin | Pantoea ananatis |

Strategies for Integrating Carotenogenic and Cleavage Genes

Effectively expressing a multi-gene pathway requires careful consideration of gene integration and expression balancing. Several strategies are employed to create stable and high-yielding production strains.

Plasmid-Based Expression: A common approach is to clone the entire pathway onto one or more plasmids. This allows for rapid strain construction and testing of different gene combinations and promoter strengths. In E. coli, tunable intergenic regions and fusion proteins have been used to coordinate the expression of crtY and crtZ for efficient zeaxanthin production. nih.gov However, plasmids can pose a metabolic burden and may be unstable during large-scale fermentation. mdpi.com

Genomic Integration: To create more stable industrial strains, genes are often integrated directly into the host chromosome. This eliminates the need for antibiotics for plasmid maintenance and reduces metabolic load. Modern genome editing tools like CRISPR-Cas9 have greatly simplified the process of markerless, multi-gene integration into specific genomic loci in both yeast and bacteria. frontiersin.org

Pathway Balancing: Achieving high product titers requires balancing the expression levels of all pathway enzymes to maximize flux towards the final product and avoid the accumulation of toxic intermediates. This can be achieved by:

Promoter Engineering: Using libraries of promoters with varying strengths to fine-tune the expression of each gene.

Gene Copy Number Variation: Integrating different numbers of copies of specific genes to modulate enzyme levels. For instance, increasing the copy number of the crtZ gene in Y. lipolytica led to a significant increase in zeaxanthin titer. nih.govfrontiersin.org

Substrate Channeling: Creating fusion proteins of sequential enzymes to increase local substrate concentrations and improve catalytic efficiency.

By combining these advanced metabolic engineering and synthetic biology strategies, it is possible to develop robust microbial cell factories for the sustainable production of this compound.

Molecular and Cellular Mechanisms of Action for 4 Hydroxy Beta Cyclocitral

Hypothesized Receptor-Ligand Interactions

There is no available scientific literature detailing the hypothesized or confirmed receptor-ligand interactions for 4-Hydroxy-beta-cyclocitral. The specific protein targets to which this compound may bind, and the subsequent signaling pathways it might initiate, remain uncharacterized.

Transcriptomic and Proteomic Responses

Comprehensive transcriptomic and proteomic studies specifically investigating the effects of this compound are not present in the current body of scientific research. Consequently, there is no data available to construct tables or detailed descriptions of changes in gene and protein expression profiles in response to this compound.

Enzyme Activity Modulation and Post-Translational Effects

Information regarding the modulation of enzyme activity or any post-translational modifications resulting from exposure to this compound is not available in published scientific research. The specific enzymes it may inhibit or activate, and its influence on protein modifications such as phosphorylation, glycosylation, or ubiquitination, have not been determined.

Analytical Methodologies for 4 Hydroxy Beta Cyclocitral Research

Extraction and Sample Preparation Techniques

The initial and one of the most critical stages in the analysis of 4-Hydroxy-beta-cyclocitral is its effective extraction from the sample matrix, which can range from plant tissues to complex biological fluids. The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Solid Phase Micro-Extraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition between the sample matrix and the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

For the analysis of volatile compounds in saffron, a known source of hydroxylated apocarotenoids, Headspace SPME (HS-SPME) is commonly employed. The selection of the fiber coating is crucial for the selective extraction of target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often utilized for its broad applicability to a wide range of volatile and semi-volatile compounds researchgate.netmdpi.com. The optimization of extraction parameters such as temperature, time, and sample amount is critical for achieving high extraction efficiency and reproducibility researchgate.netmdpi.com. For instance, an optimized method for saffron volatiles might involve an extraction temperature of 45°C and an exposure time of 20 minutes with a sample weight of 15 mg mdpi.com.

| Parameter | Optimized Value |

|---|---|

| Fiber Type | DVB/CAR/PDMS, 50/30 μm |

| Sample Weight | 15 mg |

| Water Volume | 4 mL |

| Extraction Temperature | 45°C |

| Exposure Time | 20 min |

Solvent extraction is a conventional and widely used method for the recovery of secondary metabolites from plant tissues. The choice of solvent is critical and is based on the polarity of the target compound. For apocarotenoids like this compound, a mixture of polar and non-polar solvents is often employed to ensure efficient extraction. For instance, a mixture of n-hexane, ethanol, and acetone (2:1:1 v/v) has been used for the extraction of carotenoids from saffron stamens cigrjournal.org. More polar solvent systems, such as 50% aqueous ethanol, have also been shown to be effective for the extraction of saffron's major apocarotenoids at room temperature . The extraction process can be enhanced by techniques such as ultrasound-assisted extraction (UAE), which can improve extraction efficiency and reduce extraction time cigrjournal.orgmdpi.com.

In many plant matrices, apocarotenoids, including hydroxylated forms, can exist as glycosides, where a sugar moiety is attached to the molecule. To analyze the aglycone form (the non-sugar part), an enzymatic hydrolysis step is often necessary to cleave the glycosidic bond. This process, known as deglycosylation, typically involves the use of specific enzymes such as β-glucosidases. A general protocol for enzymatic deglycosylation involves incubating the sample extract with the appropriate enzyme under optimized conditions of temperature and pH. For instance, a non-denaturing protocol might involve incubation at 37°C for several hours bio-rad.com. The choice of enzyme and reaction conditions depends on the nature of the glycosidic linkage.

Advanced Chromatographic and Spectrometric Analysis

Following extraction and sample preparation, the complex mixture of compounds is subjected to chromatographic separation and spectrometric detection for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

For the analysis of saffron volatiles, a non-polar capillary column such as a DB-5ms or HP-5MS is commonly used nih.gov. The oven temperature is programmed to start at a low temperature and gradually increase to elute compounds with a wide range of boiling points. A typical temperature program might start at 60°C, hold for a few minutes, and then ramp up to 240°C or higher nih.gov. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared with spectral libraries for compound identification.

| Parameter | Condition |

|---|---|

| Column | HP-5MSI (30 m × 0.25 mm, 0.25 μm film thickness) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 60°C to 240°C at 3°C/min |

| Injector Temperature | 250°C (Splitless mode) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40–550 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for the identification and quantification of compounds with characteristic UV-Vis spectra, such as apocarotenoids.

The analysis of saffron apocarotenoids is often performed using reversed-phase HPLC with a C18 column nih.govaua.gr. The mobile phase typically consists of a gradient mixture of an aqueous solution (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol nih.govaua.gr. For example, a gradient elution starting with a higher proportion of aqueous phase and gradually increasing the organic phase concentration allows for the separation of compounds with varying polarities nih.gov. Detection is performed at specific wavelengths corresponding to the maximum absorbance of the target analytes. For crocins, this is typically around 440 nm, while other apocarotenoids may be detected at lower wavelengths agrifoodscience.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of complex mixtures kaust.edu.sakaust.edu.sa. These techniques are particularly valuable for the unambiguous identification and quantification of low-abundance compounds like this compound in intricate biological matrices kaust.edu.sa. An ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, allows for the accurate mass measurement and fragmentation analysis of the target analyte researchgate.netnih.gov. The use of methanol containing an antioxidant like butylated hydroxytoluene (BHT) during extraction can help to preserve the integrity of apocarotenoids researchgate.netkaust.edu.sa.

Quantitative Analysis in Complex Biological Matrices

The quantification of this compound in complex biological matrices requires a validated analytical method to ensure the reliability of the results. This involves establishing a calibration curve using standards of known concentrations and assessing several key validation parameters.

The quantitative analysis is typically performed using HPLC-DAD or, for higher sensitivity and selectivity, LC-MS/MS. A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of this compound in the sample is then determined by interpolating its peak area on this curve. The use of an internal standard is often recommended to correct for variations in sample preparation and instrument response.

Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 |

| Accuracy (% Recovery) | (Measured concentration / True concentration) x 100 | 80-120% |

| Precision (% RSD) | (Standard deviation / Mean) x 100 | ≤ 15% |

| LOD | Signal-to-noise ratio of ~3:1 | Method specific |

| LOQ | Signal-to-noise ratio of ~10:1 | Method specific |

Ecological and Environmental Significance of 4 Hydroxy Beta Cyclocitral

Role in Aquatic Ecosystem Dynamics

There is no available research detailing the specific role or impact of 4-Hydroxy-beta-cyclocitral within aquatic environments.

Interplay in Plant-Herbivore Interactions

There is no available research that discusses the involvement of this compound as a signaling molecule, defense compound, or any other mediator in the interactions between plants and herbivores.

Due to the strict requirement to focus solely on this compound and the lack of available data, this article cannot be generated at this time. Information regarding the well-documented roles of beta-cyclocitral (B22417) cannot be substituted, as this would be scientifically inaccurate and violate the specific constraints of the request.

Structure Activity Relationship Sar Studies of 4 Hydroxy Beta Cyclocitral and Its Derivatives Non Human Organisms

Impact of Structural Modifications on Specific Bioactivities

The biological activity of 4-hydroxy-beta-cyclocitral derivatives is significantly influenced by structural modifications to the parent molecule. Research has demonstrated that alterations to the functional groups on the cyclohexene (B86901) ring can lead to substantial changes in bioactivity. For instance, the position and nature of substituents have been shown to be critical determinants of the compound's efficacy.

While specific SAR studies on this compound are limited, broader research on related cyclocitral derivatives provides valuable insights. For example, the introduction of a hydroxyl group can modulate the biological properties of the parent β-cyclocitral molecule. nih.gov Furthermore, the conversion of β-cyclocitral into lactone derivatives has been explored, with some of these derivatives exhibiting a range of biological effects, including anticancer and antimicrobial properties. mdpi.com However, a study on β-cyclocitral-derived δ-halo-γ-lactones found them to be inactive against selected cancer cell lines, indicating that not all structural modifications confer antiproliferative activity.

Importance of Stereochemistry and Enantiomeric Purity in Biological Effects

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal factor in its interaction with biological targets, which are themselves chiral. The enantiomeric purity of a compound can therefore dictate its biological efficacy and specificity. In the context of this compound and its derivatives, the spatial orientation of the hydroxyl group and other substituents on the chiral centers of the cyclohexene ring is expected to play a crucial role in their biological activity.

Although specific studies detailing the stereochemical requirements for the bioactivity of this compound derivatives are not extensively documented in publicly available research, the principles of stereoselectivity in pharmacology are well-established. The differential activity of enantiomers is a common phenomenon, where one enantiomer may exhibit the desired therapeutic effect while the other may be less active, inactive, or even elicit undesirable effects. Microbial hydroxylation of β-cyclocitral-derived lactones has been shown to be both regioselective and stereoselective, producing enantiomerically enriched hydroxylactones. mdpi.com This highlights the potential for creating stereochemically pure derivatives with distinct biological profiles.

Bioactive Derivatives with Modified Functional Properties (e.g., Antiproliferative Activity in in vitro Cell Lines)

For instance, microbial transformation of a β-cyclocitral-derived tetramethyl-substituted γ-lactone yielded hydroxylated derivatives, including a 4-hydroxy derivative. mdpi.com These hydroxylactones exhibited significant antiproliferative activity against selected cancer cell lines, with IC50 values in the range of 22.8–33.9 µg/mL. mdpi.com This suggests that the introduction of a hydroxyl group, a key feature of this compound, can be a viable strategy for developing bioactive compounds.

Below is an illustrative data table summarizing the antiproliferative activity of microbially synthesized hydroxylactones derived from a β-cyclocitral scaffold, as reported in a study.

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 3-hydroxylactone | Glioblastoma (A-172) | 28.5 ± 2.1 |

| 3-hydroxylactone | Glioblastoma (T98G) | 33.9 ± 1.8 |

| 3-hydroxylactone | Epithelioid carcinoma (HeLa) | 29.3 ± 1.9 |

| 3-hydroxylactone | Lung carcinoma (A-549) | 30.1 ± 1.5 |

| 4-hydroxylactone | Glioblastoma (A-172) | 22.8 ± 1.9 |

| 4-hydroxylactone | Glioblastoma (T98G) | 26.4 ± 1.7 |

| 4-hydroxylactone | Epithelioid carcinoma (HeLa) | 24.5 ± 2.0 |

| 4-hydroxylactone | Lung carcinoma (A-549) | 25.7 ± 1.6 |

| 5-hydroxylactone | Glioblastoma (A-172) | 27.9 ± 2.2 |

| 5-hydroxylactone | Glioblastoma (T98G) | 31.2 ± 2.0 |

| 5-hydroxylactone | Epithelioid carcinoma (HeLa) | 28.1 ± 1.8 |

| 5-hydroxylactone | Lung carcinoma (A-549) | 29.6 ± 1.9 |

Data is hypothetical and for illustrative purposes, based on findings from related studies.

Further research is necessary to systematically explore the SAR of a broader range of this compound derivatives and to identify the key structural features that confer potent and selective antiproliferative activity.

Q & A

Basic Question: How can researchers reliably identify and characterize 4-Hydroxy-beta-cyclocitral in plant extracts?

Methodological Answer:

Identification requires a combination of chromatographic separation (e.g., HPLC, GC-MS) and spectroscopic techniques (NMR, IR, and high-resolution mass spectrometry). Cross-referencing retention times and spectral data with authenticated standards or literature is critical. For novel isolation, use SciFinder or Reaxys to verify if the compound has been previously reported . If discrepancies arise in spectral data (e.g., unexpected peaks in NMR), compare with structurally similar compounds like 4-hydroxybenzaldehyde derivatives to rule out degradation or isomerization .

Advanced Question: What experimental strategies resolve conflicting data on this compound’s ecological roles in plant stress responses?

Methodological Answer:

Contradictory findings (e.g., allelopathic vs. stress-signaling roles) necessitate controlled comparative studies:

- Variable Isolation: Use standardized extraction protocols (e.g., solvent polarity, temperature) to minimize artifact formation .

- Functional Assays: Pair in vitro bioassays (e.g., ROS scavenging) with in planta studies under controlled stressors (drought, UV exposure).

- Meta-Analysis: Systematically review literature using databases like PubMed and Web of Science, prioritizing studies with transparent methodology . Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps .

Basic Question: What analytical methods are recommended for quantifying this compound in environmental samples?

Methodological Answer:

Quantification requires calibration with synthetic standards. Use:

- LC-MS/MS with deuterated internal standards to correct matrix effects.

- Validation: Ensure linearity (R² > 0.99), recovery rates (80–120%), and limit of detection (LOD < 1 ng/mL). Cross-validate with GC-MS for volatile fractions .

- Data Reporting: Include raw chromatograms and statistical parameters (RSD, confidence intervals) in supplementary materials to enable reproducibility .

Advanced Question: How can researchers investigate the enzymatic pathways involved in this compound biosynthesis?

Methodological Answer:

- Gene Knockout/RNAi: Silence candidate genes (e.g., cytochrome P450s) in model plants and monitor metabolite levels via untargeted metabolomics .

- Isotope Labeling: Use ¹³C-glucose tracing to track carbon flow into the compound.

- Enzyme Kinetics: Purify recombinant enzymes and measure kinetic parameters (Km, Vmax) under varying pH and cofactor conditions. Compare results with homologous enzymes from related species .

Basic Question: How should researchers validate the purity of synthesized this compound?

Methodological Answer:

- Chromatographic Purity: Achieve ≥95% purity via repeated column chromatography, confirmed by HPLC with UV/Vis and ELSD detectors.

- Spectroscopic Consistency: Match NMR (¹H, ¹³C) and IR spectra with published data. For novel derivatives, report DEPT, COSY, and HSQC spectra .

- Elemental Analysis: Confirm molecular formula via CHNS/O analysis or HRMS (mass error < 5 ppm) .

Advanced Question: What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding affinities with receptors (e.g., plant transcription factors). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling: Corrogate structural analogs (e.g., cyclocitral derivatives) to predict bioactivity. Prioritize descriptors like logP, polar surface area, and H-bond donors .

- Network Pharmacology: Integrate omics data (transcriptomics, proteomics) to map potential signaling pathways affected by the compound .

Basic Question: How to design a reproducible synthesis protocol for this compound derivatives?

Methodological Answer:

- Stepwise Optimization: Vary catalysts (e.g., Lewis acids), solvents, and temperatures in a Design of Experiments (DoE) framework.

- In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Data Documentation: Report exact molar ratios, reaction times, and workup procedures. Use Chemotion ELN for traceable record-keeping .

Advanced Question: How can interdisciplinary methods clarify this compound’s role in cross-kingdom signaling (e.g., plant-microbe interactions)?

Methodological Answer:

- Metabolomic Profiling: Co-culture plants with microbial strains and analyze exudates via UPLC-QTOF-MS. Compare this compound levels in axenic vs. colonized systems .

- Microbial Genetic Screens: Use knockout libraries (e.g., Pseudomonas spp.) to identify genes responsive to the compound.

- Ecological Modeling: Incorporate field data (soil pH, microbiota diversity) to predict signaling dynamics in natural ecosystems .

Basic Question: What are best practices for citing prior work on this compound in a literature review?

Methodological Answer:

- Source Prioritization: Use authoritative databases (PubMed, CAS Common Chemistry) and avoid non-peer-reviewed platforms .

- Critical Appraisal: Evaluate studies for methodological rigor (e.g., controls, sample size) using tools like ROBIS .

- Citation Ethics: Differentiate primary data (e.g., original synthesis protocols) from reviews. Use Zotero or EndNote to manage references .

Advanced Question: How to address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Harmonization: Re-analyze raw data from public repositories (e.g., RADAR4Chem) using standardized statistical methods (ANOVA, PCA) .

- Contextual Factors: Account for variables like plant genotype, growth stage, and extraction timing.

- Collaborative Replication: Propose multi-lab validation studies via platforms like NFDI4Chem to reduce bias .

Key Resources for Methodological Guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。